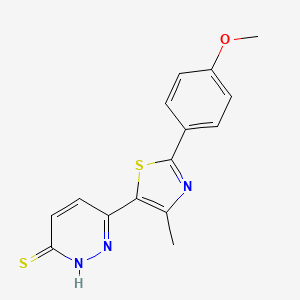
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound that features a unique combination of thiazole and pyridazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves multi-step organic reactions
-
Thiazole Ring Formation: : The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form 4-methoxyphenylthiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield 2-(4-methoxyphenyl)-4-methylthiazole.
-
Pyridazine Ring Formation: : The pyridazine ring is introduced by reacting the thiazole derivative with hydrazine hydrate and a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions. This results in the formation of the desired pyridazine-thiol compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
-
Oxidation: : The thiol group in 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
-
Reduction: : The compound can be reduced at the pyridazine ring using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyridazine derivatives.
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, iodine in ethanol.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Studies have indicated that derivatives of this compound can inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it may have applications in the development of antimicrobial agents due to its ability to disrupt bacterial cell processes.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism by which 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol exerts its effects is primarily through the inhibition of specific enzymes and pathways. For instance, in cancer cells, it may inhibit tyrosine kinases or other signaling molecules, leading to reduced cell proliferation and increased apoptosis. The thiol group can also interact with metal ions, potentially disrupting metalloprotein functions.
相似化合物的比较
Similar Compounds
6-(4-Methoxyphenyl)pyridazine-3-thiol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazine ring, which may reduce its potential biological activity.
4-Methoxyphenylthiosemicarbazone: An intermediate in the synthesis of the target compound, with different chemical properties and applications.
Uniqueness
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is unique due to its combined thiazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
属性
IUPAC Name |
3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-14(12-7-8-13(20)18-17-12)21-15(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINKKJYVGCQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














